molecular formula C10H15N3O3 B053320 1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one CAS No. 111795-60-9

1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one

Cat. No.: B053320
CAS No.: 111795-60-9
M. Wt: 225.24 g/mol
InChI Key: BSXUSNWVPBLSKG-UHFFFAOYSA-N
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Description

1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both cyclopentyl and pyrimidinone moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of the amino and hydroxyl groups. The final step involves the formation of the pyrimidinone ring. Common reagents used in these reactions include cyclopentanone, ammonia, and various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes and continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an antiviral, antibacterial, or anticancer agent.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentyl and pyrimidinone derivatives, such as:

  • 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone analogs with different substituents.
  • Cyclopentylamines with varying functional groups.
  • Pyrimidinone derivatives with different ring structures.

Uniqueness

What sets 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

CAS No.

111795-60-9

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O3/c11-8-7(4-6(5-14)9(8)15)13-3-1-2-12-10(13)16/h1-3,6-9,14-15H,4-5,11H2

InChI Key

BSXUSNWVPBLSKG-UHFFFAOYSA-N

SMILES

C1C(C(C(C1N2C=CC=NC2=O)N)O)CO

Canonical SMILES

C1C(C(C(C1N2C=CC=NC2=O)N)O)CO

Synonyms

1-(2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone
1-AHHCP

Origin of Product

United States

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